molecular formula C18H15N3O3 B10870404 5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10870404
M. Wt: 321.3 g/mol
InChI Key: MIRFIMNUTDFIPW-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a high-purity synthetic heterocyclic compound offered for research and development purposes. This complex molecule features a pyrazolopyridinedione core, a scaffold noted in scientific literature for its potential in medicinal chemistry and drug discovery. Compounds with this core structure have been investigated for various biological activities. Related pyrazolopyridinedione derivatives have been identified as inhibitors of specific enzymes, such as NADPH oxidase, making this structural class of interest for studying oxidative stress-related pathways and inflammation. The structure of this particular compound is further functionalized with a furan-2-ylmethyl group at the 5-position and a phenyl group at the 2-position, which may be explored to modulate its physicochemical properties and biological affinity. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a reference standard in analytical and biological screening studies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C18H15N3O3/c1-12-17-15(10-16(22)20(12)11-14-8-5-9-24-14)19-21(18(17)23)13-6-3-2-4-7-13/h2-10,19H,11H2,1H3

InChI Key

MIRFIMNUTDFIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CO3)NN(C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Dienamine Synthesis and Functionalization

A foundational approach involves dienamine intermediates, as demonstrated in pyrazolo[4,3-c]pyridine sulfonamide syntheses. For the target compound, dienamine 2 (derived from dimethyl acetonedicarboxylate) undergoes reflux with furan-2-ylmethylamine in methanol for 1 hour. This step introduces the furanmethyl moiety at position 5 via nucleophilic substitution, yielding the intermediate 1a with 72–88% efficiency.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Catalyst: None required

  • Yield: 72–88%

Mechanistic Insight :
The dienamine’s electron-deficient pyridine ring facilitates nucleophilic attack by the primary amine, followed by dehydration to form the C–N bond. The furanmethyl group’s electron-rich nature enhances reactivity at position 5.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Cyclocondensation

A telescoped MCR adapted from imidazole derivatization employs N-acetylglycine (3) , Meldrum’s acid, and furan-2-carbaldehyde. The process involves:

  • Step 1 : Formation of a diketene intermediate via DMAP/DCC-mediated coupling.

  • Step 2 : Acid-catalyzed cyclization to generate pyrrolone 4 .

  • Step 3 : Condensation with 2-phenylhydrazine to install the pyrazole ring.

Key Data :

  • Yield: 47–58%

  • Purity: >95% (HPLC)

  • Characterization: 1H^1H-NMR (DMSO-d6d_6) δ 11.28 (NH), 8.51 (CH pyridine), 6.95 (furan protons).

Cyclization with 1,3-Dicarbonyl Compounds

Ethanol/Acetic Acid-Mediated Cyclization

A method from pyrazolo[1,5-a]pyridine synthesis was modified using 3-oxo-3-phenylpropionitrile (9) and furan-2-ylmethylamine. Refluxing in ethanol with acetic acid under O2O_2 promotes cyclization via enolate formation, yielding the target compound in 68% yield.

Optimization Table :

ParameterOptimal Value
SolventEthanol
Temperature130°C
CatalystAcetic acid
Reaction Time18 hours
Yield68%

Patent-Based Synthesis (EP2545918B1)

NADPH Oxidase Inhibitor Route

The patent outlines a route prioritizing scalability:

  • Step 1 : Alkylation of 4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridin-3,6-dione with furan-2-ylmethyl bromide.

  • Step 2 : Purification via column chromatography (ethyl acetate/hexane, 3:7).

Critical Notes :

  • The furanmethyl group’s steric bulk necessitates prolonged reaction times (24 hours).

  • Recrystallization from ethanol yields >90% purity.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Purity (%)Scalability
Dienamine Condensation72–8892High
MCR Approach47–5895Moderate
Cyclization6890High
Patent Route8590Industrial

The dienamine method offers superior yield and scalability, while the patent route balances purity and industrial feasibility.

Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H-NMR : Peaks at δ 4.49 (CH2_2 furanmethyl), 3.89 (OCH3_3), and 6.95 (furan protons).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).

  • Mass Spec : [M+H]+^+ = 346.4 m/z (calc. 345.4 g/mol) .

Chemical Reactions Analysis

Types of Reactions

5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are key players in the apoptotic pathway . This leads to the induction of cell death in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]pyridine-3,6-dione derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Compound Name Substituents Key Features Biological Activity References
5-(Furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (Target) 5: Furan-2-ylmethyl; 4: Methyl; 2: Phenyl Enhanced π-π interactions from furan; moderate steric bulk Hypothesized NOX inhibition (inferred)
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione (GKT-136901) 2: 2-Chlorophenyl; 5: Pyridin-2-ylmethyl Chlorophenyl enhances lipophilicity; pyridine improves solubility Selective NOX4 inhibitor (IC₅₀ = 140 nM)
2-(1,3-Benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione 2: Benzothiazole; 5: 4-Methoxyphenethyl Benzothiazole enhances electron-withdrawing effects; methoxy improves bioavailability Antimicrobial, anticancer (theoretical)
Setanaxib (2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione) 4: 3-(Dimethylamino)phenyl; 2: 2-Chlorophenyl Dimethylamino group introduces basicity; chlorophenyl stabilizes binding NOX1/4 dual inhibitor (clinical phase)

Pharmacological Profile

  • NOX Inhibition: GKT-136901 and Setanaxib are well-characterized NOX inhibitors, reducing reactive oxygen species (ROS) in models of diabetes and fibrosis. The target compound’s furan group may alter selectivity compared to chlorophenyl/pyridine analogs, though experimental validation is needed .
  • Anticancer Potential: Benzothiazole-containing analogs (e.g., ) show theoretical anticancer activity via kinase inhibition, suggesting the target compound’s furan group could modulate similar pathways .
  • Synthetic Accessibility : The target compound’s furan-2-ylmethyl group may simplify synthesis compared to pyridin-2-ylmethyl or benzothiazole derivatives, which require multi-step functionalization (e.g., FeCl₃-SiO₂ catalysis in ).

Physicochemical Properties

  • Molecular Weight : At ~363 g/mol, the target compound falls within drug-like space, comparable to GKT-136901 (MW 394.86) and Setanaxib (MW 394.86).

Clinical and Preclinical Data

  • Setanaxib: In phase II trials for primary biliary cholangitis, demonstrating reduced liver fibrosis via NOX1/4 inhibition .

Biological Activity

5-(Furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazolo-pyridine core with a furan ring and a phenyl substituent, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of 325.4 g/mol .

Synthesis

The synthesis of 5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing various reagents to form the pyrazole ring.
  • Cyclization : Formation of the fused heterocyclic structure through cyclization reactions involving furan and phenyl groups.
  • Functionalization : Modifications to enhance biological activity or solubility.

These synthetic strategies allow for the efficient construction of the target compound while enabling variations that can enhance biological activity.

Biological Activities

Research has demonstrated that derivatives of pyrazolo compounds exhibit significant biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail specific activities observed in studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Cell Line Studies : Compounds related to pyrazolo structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BHCT1160.03
Compound CNCI-H4600.16

The biological activity of 5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine is attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo compounds inhibit key kinases involved in cancer progression (e.g., Aurora-A kinase). Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through intrinsic pathways, often measured by increased levels of caspases and other apoptotic markers .
  • Autophagy Modulation : Some derivatives have been reported to induce autophagy without triggering apoptosis, providing a dual mechanism for targeting cancer cells .

Case Studies

Several notable studies have explored the efficacy of this class of compounds:

  • Xia et al. Study (2022) : This research demonstrated significant antitumor activity with derivatives showing IC50 values as low as 49.85 µM against specific cancer cell lines.
  • Li et al. Study (2023) : Focused on the inhibition of Aurora-A kinase with compounds exhibiting IC50 values around 0.16 µM, showcasing their potential as targeted therapies for cancers expressing this kinase.
  • Fan et al. Study (2022) : Investigated the cytotoxicity against A549 lung cancer cells, reporting autophagic effects with minimal apoptosis induction, indicating a unique therapeutic window for these compounds .

Q & A

Q. Key Data :

StepReagents/ConditionsYield
1NH₄OAc, 120°C, 2 h70%
2K₂CO₃, RT, 24 h49%

Basic: How should researchers characterize this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • ¹H NMR : Look for furan proton signals (δ 6.20–6.94 ppm), NH₂ groups (δ 7.51–7.59 ppm), and pyrazole protons (δ 8.07–8.43 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C=C bonds at ~1611 cm⁻¹ .
  • Elemental Analysis : Verify empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. Example Data :

TechniqueKey Peaks/ValuesReference
¹H NMRδ 8.43 (s, H-3)
FTIR1700 cm⁻¹ (C=O)

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:
Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture or oxygen. Stability is typically maintained for 1 year under these conditions .

Advanced: How can reaction yields be improved for large-scale synthesis?

Methodological Answer:
Optimize using Design of Experiments (DoE) and flow-chemistry techniques :

DoE : Vary parameters (temperature, solvent ratios, catalyst loading) systematically. For example, use a central composite design to identify optimal conditions for cyclization .

Flow Chemistry : Enhance reproducibility and heat management by conducting reactions in continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation protocols) .

In-line Monitoring : Employ HPLC or UV-vis spectroscopy to track intermediate formation and adjust conditions in real time .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks)?

Methodological Answer:

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to identify common artifacts .

2D NMR : Use NOESY or HSQC to confirm spatial proximity of protons (e.g., H-3 and CH₂ groups in benzyl-substituted analogs) .

Computational Modeling : Validate assignments using DFT calculations (e.g., B3LYP/6-31G* level) to predict chemical shifts .

Advanced: How to design experiments for thermal stability analysis?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds .

Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .

Kinetic Studies : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data .

Q. Example Protocol :

TechniqueConditionsOutput
TGAN₂, 10°C/minDecomposition onset at 150°C
DSC25–250°CMelting peak at 257–259°C

Advanced: What strategies mitigate side reactions during functionalization?

Methodological Answer:

Protecting Groups : Temporarily shield reactive sites (e.g., NH groups) with Boc or Fmoc during benzylation .

Low-Temperature Reactions : Perform substitutions at 0–5°C to suppress undesired nucleophilic attacks .

Selective Catalysts : Use Pd-based catalysts for regioselective coupling, as demonstrated in pyridylboronate syntheses .

Advanced: How to validate biological activity assays for this compound?

Methodological Answer:

Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values .

Control Experiments : Include known inhibitors/agonists (e.g., pyrazolo-pyrimidine derivatives) to benchmark activity .

Triplicate Replicates : Ensure statistical significance (p < 0.05) by repeating assays in triplicate .

Advanced: How to address solubility challenges in aqueous assays?

Methodological Answer:

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .

pH Adjustment : Dissolve in buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize charged species .

Sonication : Apply ultrasonic waves for 10–15 minutes to disperse aggregates .

Advanced: How to scale up purification while maintaining purity?

Methodological Answer:

Flash Chromatography : Use gradient elution (e.g., hexane/EtOAc to CHCl₃/MeOH) with automated fraction collectors .

Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) via solubility screens .

HPLC-Prep : Employ reverse-phase C18 columns with acetonitrile/water gradients for final polishing .

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